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molecular formula C8H10N2O2 B1429002 Methyl 2-(pyrazin-2-yl)propanoate CAS No. 1341956-76-0

Methyl 2-(pyrazin-2-yl)propanoate

Cat. No. B1429002
M. Wt: 166.18 g/mol
InChI Key: CDDUYOBBAAAKMU-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A carbon tetrachloride (150 mL) solution containing the intermediate from Step B (18 g, 108 mmol), N-bromosuccinimide (26.6 g, 150 mmol) and AIBN (0.5 g) was heated at reflux overnight. The solution was cooled to room temperature, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. m/z=245.1 (M+H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9].[Br:13]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)([CH3:12])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(C(=O)OC)C
Name
Quantity
26.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)OC)(C)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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